6-Bromo-5-nitroquinoline
Overview
Description
6-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 6-Bromo-5-nitroquinoline involves the dissolution of the compound in acetic acid (CH3COOH). Iron powder is then added and the reaction is heated to approximately 75°C for 150 minutes .Molecular Structure Analysis
The InChI code for 6-Bromo-5-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H . The structure of 6-bromo-5-nitroquinoline-1-oxide, C9H5BrN2O3, was determined by X-ray analysis .Chemical Reactions Analysis
The chemical properties of 6-Bromo-5-nitroquinoline were investigated theoretically . The nitration of bromoquinolines has been developed as a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .Physical And Chemical Properties Analysis
6-Bromo-5-nitroquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 340.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 144.8±3.0 cm3 .Scientific Research Applications
Synthesis of Morpholinyl and Piperazinyl Quinolines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 6-Bromo-5-nitroquinoline is used in the synthesis of morpholinyl and piperazinyl quinolines . Quinoline forms the key skeletal component of a number of important natural products and pharmacologically-active compounds .
- Methods of Application or Experimental Procedures : A simple and convenient method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed . This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .
- Results or Outcomes : The nitration of bromoquinolines leads to the production of morpholinyl and piperazinyl quinolines . These compounds have potential applications in various fields, including medicinal chemistry .
However, it’s worth noting that 6-Bromo-5-nitroquinoline has been found to exhibit high anti-proliferative, cytotoxic, and apoptotic effects on several cancer-cell lines . This suggests potential applications in the field of medicinal chemistry and cancer research, although specific details about these applications are not readily available.
Safety And Hazards
properties
IUPAC Name |
6-bromo-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMTVQQECNRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299726 | |
Record name | 6-bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitroquinoline | |
CAS RN |
98203-04-4 | |
Record name | 6-bromo-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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